5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
CAS No.: 400715-45-9
Cat. No.: VC2320064
Molecular Formula: C9H7NO2S2
Molecular Weight: 225.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400715-45-9 |
|---|---|
| Molecular Formula | C9H7NO2S2 |
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO2S2/c1-5-10-6(4-13-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | AEDWMWQOFJYAGN-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=C(S2)C(=O)O |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(S2)C(=O)O |
Introduction
Chemical Identification and Properties
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid is classified as a heterocyclic carboxylic acid containing both thiazole and thiophene moieties. This compound is characterized by specific chemical identifiers that facilitate its recognition and categorization in chemical databases and research environments.
Basic Chemical Identifiers
The compound's essential identifiers are presented in Table 1, providing a comprehensive reference for researchers working with this molecule.
Table 1: Chemical Identifiers of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
| Identifier | Value |
|---|---|
| CAS Number | 400715-45-9 |
| Molecular Formula | C9H7NO2S2 |
| Molecular Weight | 225.28 g/mol |
| MDL Number | MFCD02682053 |
| InChI Key | AEDWMWQOFJYAGN-UHFFFAOYSA-N |
| PubChem CID | 614467 |
| IUPAC Name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid |
| SMILES | CC1=NC(=CS1)C2=CC=C(S2)C(=O)O |
| Property | Specification |
|---|---|
| Purity | 97% |
| CAS Min % | 96.5 |
| CAS Max % | 100.0 |
| Standard Packaging | Amber glass bottle |
| Available Quantities | 250 mg, 1 g, 5 g |
Structural Characteristics
Molecular Structure Analysis
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid possesses a distinctive molecular architecture featuring two heterocyclic units: a thiazole ring and a thiophene ring. The compound's structure is characterized by a thiophene core with a carboxylic acid group at the 2-position and a 2-methyl-1,3-thiazol-4-yl substituent at the 5-position.
The thiazole portion contains a five-membered ring with nitrogen and sulfur atoms at positions 3 and 1, respectively, while the thiophene unit features a five-membered ring with a sulfur atom. The conjugation between these two heterocyclic units likely contributes to the compound's chemical reactivity and potential biological activities.
Structure-Function Relationship
The presence of both thiazole and thiophene rings in the molecule creates a unique electronic environment. The thiazole moiety, which consists of sulfur and nitrogen atoms arranged in a five-membered ring, contributes to the compound's potential biological activities. Thiazole rings are known for their versatility in medicinal chemistry, appearing in various pharmacologically active compounds .
The thiophene component, with its sulfur-containing aromatic system, further enhances the compound's potential for interaction with biological targets. The carboxylic acid functional group at the 2-position of the thiophene ring provides a site for potential derivatization, hydrogen bonding, and interaction with receptor sites, expanding the compound's utility in drug design and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume